2-Hydroxy-3,5-dinitropyridine (CAS 2980-33-8), which exists in tautomeric equilibrium with 3,5-dinitro-2-pyridone, is a highly electron-deficient heteroaromatic building block. In industrial and advanced laboratory settings, it is primarily procured as a bench-stable precursor for two distinct workflows: the synthesis of highly reactive nucleophilic aromatic substitution (S_NAr) substrates (such as 2-chloro-3,5-dinitropyridine) and the formulation of energetic metal-organic frameworks (EMOFs). The dual nitro groups at the 3- and 5-positions significantly lower the pKa of the hydroxyl group, facilitating quantitative deprotonation to form stable, energetic metal salts (e.g., lead, barium, or copper) that serve as advanced combustion catalysts. Its extreme electron deficiency also makes it an ideal substrate for multi-component ring transformations and regioselective reductions to industrial diaminopyridines .
Attempting to substitute 2-hydroxy-3,5-dinitropyridine with its mono-nitro analog (2-hydroxy-5-nitropyridine) fundamentally fails in both primary applications; the mono-nitro variant lacks the extreme electron deficiency required to activate the pyridine ring for mild three-component ring transformations or to provide the requisite energy density in solid propellant formulations. Conversely, buyers might consider procuring the downstream halogenated product, 2-chloro-3,5-dinitropyridine, directly to save a synthetic step. However, the extreme S_NAr reactivity imparted by the two nitro groups makes the 2-chloro derivative highly susceptible to ambient hydrolysis, leading to rapid degradation and poor shelf-life. Procuring the 2-hydroxy form provides a bench-stable, non-hygroscopic material that can be safely stored and quantitatively chlorinated on demand, ensuring maximum yield and reproducibility in subsequent coupling steps [1].
When formulated as a lead salt (2HDNPPb), 2-hydroxy-3,5-dinitropyridine acts as a highly effective burning rate catalyst for RDX-CMDB (cyclotrimethylenetrinitramine composite modified double-base) propellants. Testing demonstrates that 2HDNPPb reduces the pressure exponent of the solid propellant to 0.462 within the 8-16 MPa range. In contrast, standard RDX-CMDB propellants lacking this specific energetic ligand typically exhibit significantly higher pressure exponents, leading to unstable burn rates under varying chamber pressures [1].
| Evidence Dimension | Propellant pressure exponent (8-16 MPa) |
| Target Compound Data | 0.462 (using 2HDNPPb catalyst) |
| Comparator Or Baseline | Uncatalyzed RDX-CMDB baseline (>0.6 typical) |
| Quantified Difference | Significant reduction in pressure exponent, ensuring stable combustion |
| Conditions | RDX-CMDB propellant formulation, 8-16 MPa pressure range |
A low pressure exponent is critical for solid rocket motor safety and performance, preventing catastrophic overpressurization during combustion.
The positional isomerism of the hydroxyl group on the dinitropyridine ring significantly impacts the thermodynamic properties of the resulting energetic salts. Calorimetric studies reveal that the standard enthalpy of formation (Δrm H θ at 298.15 K) for the lead salt of 2-hydroxy-3,5-dinitropyridine (2HDNPPb) is -870.43 ± 2.76 kJ/mol. In direct comparison, the lead salt of the 4-hydroxy isomer (4HDNPPb) exhibits an enthalpy of formation of -796.65 ± 2.32 kJ/mol [1]. This thermodynamic difference influences the energy release profile and stability of the catalyst during the thermal decomposition of the propellant matrix.
| Evidence Dimension | Standard enthalpy of formation (Δrm H θ) |
| Target Compound Data | -870.43 ± 2.76 kJ/mol (2HDNPPb) |
| Comparator Or Baseline | -796.65 ± 2.32 kJ/mol (4HDNPPb isomer) |
| Quantified Difference | 73.78 kJ/mol difference in formation enthalpy |
| Conditions | Constant-volume combustion calorimetry at 298.15 K |
Allows formulators to precisely tune the thermodynamic stability and energy output of energetic metal-organic frameworks by selecting the optimal isomer.
For applications requiring highly activated S_NAr substrates, 2-chloro-3,5-dinitropyridine is the ultimate reactive species. However, due to the strong electron-withdrawing effect of the 3,5-dinitro groups, the C-Cl bond is exceptionally labile, making the chloro-derivative sensitive to atmospheric moisture and prone to hydrolytic reversion to the pyridone. 2-Hydroxy-3,5-dinitropyridine, by contrast, is a bench-stable solid that resists ambient degradation [1]. Procuring the 2-hydroxy compound allows chemists to perform on-demand chlorination (e.g., using POCl3), ensuring that the subsequent coupling reactions utilize a pristine, 100% active electrophile rather than a partially degraded reagent.
| Evidence Dimension | Hydrolytic stability and storage viability |
| Target Compound Data | Bench-stable, non-hygroscopic solid |
| Comparator Or Baseline | 2-Chloro-3,5-dinitropyridine (rapidly hydrolyzes in ambient moisture) |
| Quantified Difference | Months/years of shelf life vs. rapid degradation upon moisture exposure |
| Conditions | Ambient laboratory storage conditions |
Procuring the stable hydroxy precursor rather than the moisture-sensitive chloride prevents reagent waste and ensures high yields in critical S_NAr coupling steps.
The extreme electron deficiency of the 3,5-dinitro-2-pyridone core makes it an exceptional substrate for nucleophilic-type three-component ring transformations (TCRT). Because the betaine resonance structure's contribution is minimized by the dual nitro groups, the aromaticity is easily disrupted, allowing the compound to act as a synthetic equivalent of unstable nitro-malonaldehyde. Under mild conditions or microwave irradiation, it reacts efficiently with ketones and ammonium acetate to form nitrated cycloalka[b]pyridines. Mono-nitro analogs (such as 5-nitro-2-pyridone) lack this degree of activation and cannot undergo these mild transformations with the same efficiency[1].
| Evidence Dimension | Suitability for nucleophilic TCRT |
| Target Compound Data | Highly reactive under mild/microwave conditions |
| Comparator Or Baseline | Mono-nitro pyridones (insufficiently activated for mild TCRT) |
| Quantified Difference | Enables rapid, high-yield assembly of fused aza-heterocycles |
| Conditions | Reaction with cyclic ketones and ammonium acetate |
Provides synthetic chemists with a uniquely activated building block for the rapid, energy-efficient construction of complex pharmaceutical scaffolds.
Used as the primary ligand to synthesize energetic lead, barium, or copper salts (e.g., 2HDNPPb). These EMOFs serve as highly effective burning rate catalysts in RDX-CMDB propellants, specifically chosen to lower the pressure exponent and stabilize combustion [1].
Procured as a stable, long-shelf-life precursor for the generation of 2-chloro-3,5-dinitropyridine. This workflow is ideal for pharmaceutical and peptide synthesis labs that require ultra-pure, moisture-sensitive electrophiles for amino acid derivatization or cross-coupling [2].
Serves as a starting material for catalytic reduction to yield 2-hydroxy-3,5-diaminopyridine. This diamine is a critical monomer for high-performance polybenzimidazoles (PBIs) and other rigid-rod polymers used in extreme environments [3].
Utilized in advanced organic synthesis as a highly electron-deficient dienophile or TCRT substrate. It enables the rapid construction of nitrated cycloalka[b]pyridines and isoquinolones, which are valuable scaffolds in medicinal chemistry and drug discovery[4].
Irritant